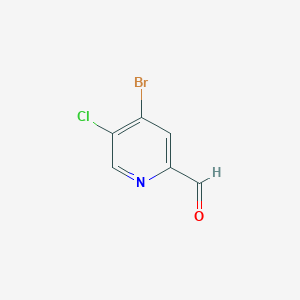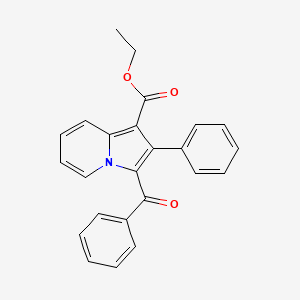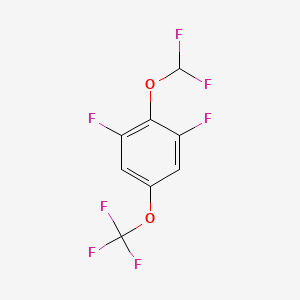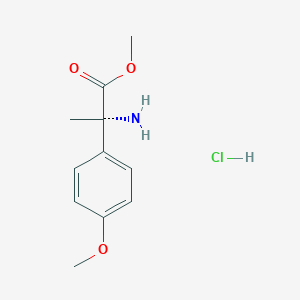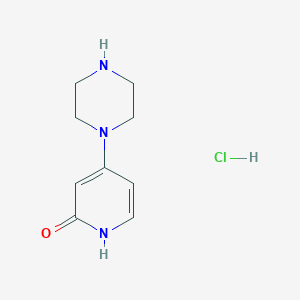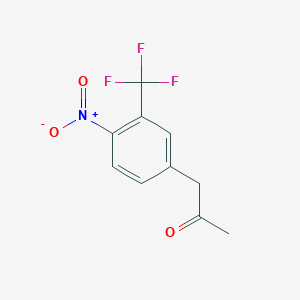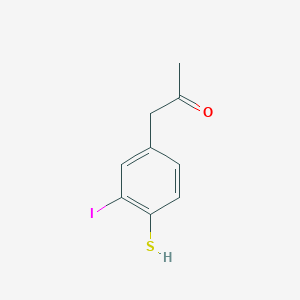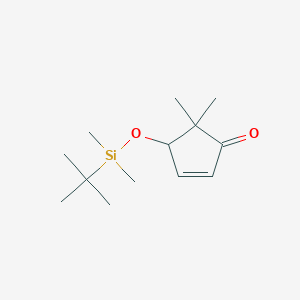
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is an organic compound that features a cyclopentenone core substituted with a tert-butyldimethylsilyloxy group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting hydroxyl groups from unwanted reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Tert-butyldimethylsilyloxy)phenylboronic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(tert-Butyldimethylsilyloxy)cyclohexanone
Uniqueness
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to its cyclopentenone core, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyldimethylsilyloxy group enhances its utility as a protecting group in various synthetic applications.
Eigenschaften
CAS-Nummer |
96925-50-7 |
|---|---|
Molekularformel |
C13H24O2Si |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3 |
InChI-Schlüssel |
SQNXIGVELAFLKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



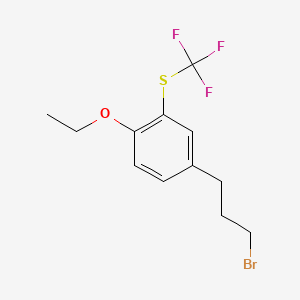

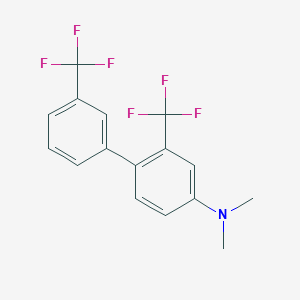
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
